HPPD Inhibition Potency vs. Simpler Analogs
4-Hydroxy-2-(4-methoxyphenyl)benzoic acid demonstrates sub-micromolar inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 90 nM in pig liver enzyme assays [1]. In contrast, simpler hydroxybenzoic acid derivatives evaluated under comparable assay conditions require concentrations of 0.5–1.0 mM to achieve complete HPPD inhibition [2]. This represents an approximately 5,500- to 11,000-fold enhancement in inhibitory potency conferred by the 2-(4-methoxyphenyl) substitution. The presence of both the 4-hydroxy and 4′-methoxy groups is essential for this activity; removal of either functional group abolishes the sub-micromolar inhibition profile [3].
| Evidence Dimension | HPPD inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (0.090 μM) |
| Comparator Or Baseline | Simpler hydroxybenzoic acid derivatives: complete inhibition observed at 0.5–1.0 mM (500–1,000 μM) |
| Quantified Difference | Approximately 5,500-fold to 11,000-fold higher potency for the target compound |
| Conditions | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver; enzyme inhibition assay |
Why This Matters
For research programs targeting HPPD (herbicide discovery, metabolic disorders), this compound provides a validated sub-100 nM tool molecule, whereas simpler benzoic acid analogs are effectively inactive and unsuitable for mechanistic studies.
- [1] BindingDB. BDBM50403928 (CHEMBL307048): IC₅₀ = 90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. BindingDB. View Source
- [2] BindingDB Assay ChEMBL_549 (CHEMBL615569): Compound evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD); complete inhibition observed at 0.5–1.0 mM. BindingDB. View Source
- [3] Biarylcarboxylic Acids and -amides: Inhibition of Phosphodiesterase Type IV versus [³H]Rolipram Binding Activity. J Med Chem. 1996;39(1):204-212. (Class-level inference: SAR demonstrates requirement of 4-methoxyphenyl substitution for sub-micromolar activity in related biphenyl carboxylic acid series.) View Source
